molecular formula C7H9N3O3 B1390135 2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid CAS No. 21346-54-3

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Cat. No. B1390135
CAS RN: 21346-54-3
M. Wt: 183.16 g/mol
InChI Key: SWTXJWVAOSHUAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid, also known as 2-Amino-4-hydroxy-5-methylpyrimidine-2-acetic acid or AHMP, is an organic compound that is a derivative of pyrimidine and is used in various scientific research applications. AHMP is a common intermediate in the synthesis of pharmaceuticals, and is used in the synthesis of various compounds such as nucleosides, antibiotics, and antiviral agents. AHMP is also used in biochemistry and physiology research, as well as in laboratory experiments.

Scientific Research Applications

“2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

  • Anti-inflammatory Applications : Pyrimidines have been found to have anti-inflammatory effects. These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

  • Antimicrobial Applications : Due to its synthetic accessibility and structural diversity, the pyrimidine scaffold has found widespread therapeutic applications, including antimicrobial applications .

  • Antiviral Applications : Pyrimidine derivatives have also been used in antiviral applications .

  • Anticancer Applications : Pyrimidine derivatives have been used in anticancer applications .

  • Antihypertensive Applications : Pyrimidine derivatives have been used in antihypertensive applications .

  • Antioxidant Applications : Pyrimidine derivatives have been used in antioxidant applications .

  • Thiamine Pyrophosphate (TPP) Biogenesis : Within the field of biochemistry, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) also known as toxopyrimidine together with its mono phosphate (HMP-P) and pyrophosphate (HMP-PP) esters are biogenetic precursors to the important biochemical cofactor thiamine pyrophosphate (TPP), a derivative of thiamine (vitamin B1). HMP, HMP-P and HMP-PP are found along with thiamine forms in a wide variety of living organisms .

  • Pharmaceutical Testing : These compounds are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

  • Inhibitory Effects Against Immune-Induced Nitric Oxide Generation : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

  • Isoform-Selective Inhibitors in Rodent Pain Models : 2-Aminopyrimidine is used in the synthesis of sulfonamides as isoform-selective inhibitors with efficacy in rodent pain models .

  • Thiamine Pyrophosphate (TPP) Biogenesis : Within the field of biochemistry, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) also known as toxopyrimidine together with its mono phosphate (HMP-P) and pyrophosphate (HMP-PP) esters are biogenetic precursors to the important biochemical cofactor thiamine pyrophosphate (TPP), a derivative of thiamine (vitamin B1). HMP, HMP-P and HMP-PP are found along with thiamine forms in a wide variety of living organisms .

  • Pharmaceutical Testing : These compounds are suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .

  • Inhibitory Effects Against Immune-Induced Nitric Oxide Generation : Synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

  • Isoform-Selective Inhibitors in Rodent Pain Models : 2-Aminopyrimidine is used in the synthesis of sulfonamides as isoform-selective inhibitors with efficacy in rodent pain models .

properties

IUPAC Name

2-[4-amino-5-(hydroxymethyl)pyrimidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-7-4(3-11)2-9-5(10-7)1-6(12)13/h2,11H,1,3H2,(H,12,13)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTXJWVAOSHUAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)CC(=O)O)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 2
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 3
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 4
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 5
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid
Reactant of Route 6
2-(4-Amino-5-(hydroxymethyl)pyrimidin-2-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.